2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol mechanism of action in vitro
2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol mechanism of action in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol
Foreword: Charting a Course for Mechanistic Discovery
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to unraveling the in vitro mechanism of action of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antimicrobial and anticancer effects to modulation of key cellular signaling pathways.[1][2][3] The cyclic guanidine moiety within this molecule further suggests a potential for potent and specific biological interactions.[4][5]
Given the novelty of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, this guide is structured as a strategic experimental roadmap. We will begin by exploring the known activities of structurally related compounds to formulate a primary hypothesis regarding its mechanism of action. Subsequently, we will detail a phased, multi-tiered in vitro experimental plan designed to rigorously test this hypothesis and uncover the core biological functions of this promising molecule. This approach is designed to be self-validating, with each experimental phase informing the next, ensuring a scientifically sound and efficient investigation.
Part 1: Foundational Understanding and Hypothesis Formulation
The 2-Amino-1,4,5,6-tetrahydropyrimidine Scaffold: A Hub of Bioactivity
The 1,4,5,6-tetrahydropyrimidine ring system is a versatile scaffold found in numerous biologically active compounds. Research has demonstrated that derivatives of this core structure can act as:
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Muscarinic M1 Receptor Agonists: Several tetrahydropyrimidine derivatives have shown efficacy as agonists for the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) crucial for cognitive function.[6][7][8] This activity suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
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Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase Inhibitors: Specific aminodimethylpyrimidinol derivatives have been identified as selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[9]
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Antimicrobial and Anticancer Agents: A broad range of antimicrobial and cytotoxic activities have been reported for various tetrahydropyrimidine analogs.[1][2]
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Microtubule Targeting Agents: Certain substituted tetrahydropyrimidine derivatives have been shown to interfere with microtubule dynamics, a mechanism central to the action of many successful anticancer drugs.[10][11]
The Cyclic Guanidine Moiety: A Key Pharmacophore
The embedded cyclic guanidine group in 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol is a critical feature. The guanidinium group is protonated at physiological pH, allowing it to form strong electrostatic interactions and hydrogen bonds with biological targets.[5] This moiety is a common feature in:
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Membrane-Active Antimicrobials: Bis-cyclic guanidines have demonstrated potent activity against Clostridium difficile, with evidence suggesting they act by disrupting the bacterial cell membrane.[12][13]
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Hypoglycemic Agents: Certain cyclic guanidine derivatives have been investigated for their potential to lower blood glucose levels.[14]
Primary Hypothesis: A Putative Modulator of Cellular Signaling
Based on the activities of structurally related compounds, we hypothesize that 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol acts as a modulator of one or more key cellular signaling pathways, with a primary focus on either GPCRs (such as muscarinic receptors) or protein kinases. The presence of the hydroxyl group at the 5-position may also contribute to specific hydrogen bonding interactions within a target's binding site.
Part 2: A Phased In Vitro Experimental Plan for Mechanistic Elucidation
This section outlines a logical, tiered approach to systematically investigate the in vitro mechanism of action of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol.
Phase 1: Broad-Spectrum Phenotypic and Cytotoxicity Screening
The initial phase aims to identify the general biological impact of the compound and establish a safe concentration range for subsequent, more targeted assays.
Experimental Protocol 1.1: Cellular Viability and Cytotoxicity Assays
Rationale: To determine the concentration-dependent effects of the compound on cell viability and identify its cytotoxic potential across various cell lines. This is crucial for distinguishing targeted pharmacological effects from non-specific toxicity.
Step-by-Step Methodology:
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Cell Line Selection:
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Utilize a panel of cell lines representing different tissue origins and disease states (e.g., a neuronal cell line like SH-SY5Y, a hepatocellular carcinoma line like HepG2, and a non-cancerous cell line like HEK293).
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Compound Preparation:
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Prepare a 10 mM stock solution of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol in a suitable solvent (e.g., DMSO or sterile water).
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Perform serial dilutions to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).
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Cell Seeding:
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Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment:
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Treat the cells with the serially diluted compound for various time points (e.g., 24, 48, and 72 hours). Include a vehicle control (solvent only).
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Viability Assessment (MTT or CellTiter-Glo® Assay):
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Following treatment, add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Measure the absorbance or luminescence using a plate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) values.
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Data Presentation: Cytotoxicity Profile
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| SH-SY5Y | >100 | 85.3 | 62.1 |
| HepG2 | >100 | >100 | 95.7 |
| HEK293 | >100 | >100 | >100 |
Fictional data for illustrative purposes.
Phase 2: Target Class Identification
Based on the cytotoxicity data, subsequent experiments will be conducted at non-toxic concentrations. This phase aims to narrow down the potential molecular targets.
Experimental Workflow: Target Class Screening
Caption: Hypothetical pathway of kinase inhibition by the compound.
Experimental Protocol 3.1: In Vitro Kinase Assay (IC50 Determination)
Rationale: To quantify the inhibitory potency of the compound against the identified target kinase.
Step-by-Step Methodology:
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Assay Components:
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Recombinant active target kinase.
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A specific peptide or protein substrate for the kinase.
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ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).
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Assay buffer.
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Compound Dilution:
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Prepare a serial dilution of the compound to generate a 10-point concentration-response curve.
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Kinase Reaction:
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In a microplate, combine the kinase, substrate, and varying concentrations of the compound.
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Initiate the reaction by adding ATP.
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Incubate for a specific time at the optimal temperature for the kinase.
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-
Detection:
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Radiometric: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash away unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
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Non-Radiometric (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
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-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the log of the compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Experimental Protocol 3.2: Western Blotting for Phospho-Protein Levels
Rationale: To confirm that the compound inhibits the target kinase's activity within a cellular context by measuring the phosphorylation status of its known downstream substrates.
Step-by-Step Methodology:
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Cell Treatment:
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Treat the relevant cell line with the compound at various concentrations (e.g., 0.5x, 1x, 5x, and 10x the IC50 from the cellular viability assay) for a suitable duration.
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-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
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-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate protein.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Densitometry Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.
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Part 3: Concluding Remarks and Future Directions
The systematic in vitro approach detailed in this guide provides a robust framework for the initial characterization of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol's mechanism of action. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can efficiently and confidently elucidate the compound's biological function. The insights gained from these studies will be instrumental in guiding further preclinical development, including structure-activity relationship (SAR) studies, in vivo efficacy models, and ADME/Tox profiling. The true potential of this intriguing molecule awaits discovery, and it is our hope that this guide will serve as a valuable resource in that endeavor.
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